

Introduction: The Interplay of Hydrogen, Electronic Structure, and Magnetism

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Compound of Interest

Compound Name: Erbium hydride (ErH₃)

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Erbium (Er), a member of the lanthanide series, is characterized by a partially filled 4f electron shell which gives rise to a large, localized magnetic moment (the theoretical effective moment for the free Er³⁺ ion is 9.59 μ B). In its metallic state, erbium exhibits a complex magnetic phase diagram, with a ferromagnetic state below ~20 K and various antiferromagnetic structures at higher temperatures up to its Néel temperature of ~85 K.[1][2] The magnetic ordering in pure erbium is primarily mediated by the indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange interaction, which relies on the spin polarization of conduction electrons.

The introduction of hydrogen to form erbium hydrides (ErH_x) dramatically alters this landscape. Erbium readily reacts with hydrogen to form distinct phases, most notably the dihydride (ErH₂) and the trihydride (ErH₃).[3] Hydrogenation is not merely an interstitial addition; it fundamentally changes the electronic structure of the host metal. Hydrogen atoms in the erbium lattice behave as anions (H⁻), capturing electrons from the metal's conduction band.[4][5] This depletion of conduction electrons systematically weakens and ultimately quenches the RKKY interaction, leading to a profound suppression of magnetic ordering.[5][6]

This guide explores the magnetic consequences of this electronic structure modification in the two primary phases of erbium hydride.

Part 1: The Erbium Dihydride (ErH₂) Phase

The dihydride phase, which is often non-stoichiometric, typically forms a face-centered cubic (fcc) crystal structure of the CaF₂ type, where Er atoms occupy the fcc lattice sites and H atoms reside in the tetrahedral interstitial sites.[3]

Magnetic Susceptibility and Ordering

Early studies on erbium hydrides, including compositions such as $\text{ErH}_{1.96}$ and $\text{ErH}_{2.02}$, did not observe any magnetic ordering down to the liquid helium temperatures available at the time.[4][7] However, most rare-earth dihydrides are known to order either ferromagnetically or antiferromagnetically at low temperatures.[3] The absence of ordering in early experiments on ErH_2 is attributed to a substantial weakening of the exchange interactions.

In the paramagnetic state, ErH_2 follows the Curie-Weiss law.[4][7] The magnetic susceptibility (χ) is given by:

$$\chi = C / (T - \theta)$$

where C is the Curie constant and θ is the Weiss constant. Experimental data show a negative Weiss constant, indicating that the net exchange interactions are antiferromagnetic in nature. The effective magnetic moment (μ_{eff}) derived from these measurements remains close to that of the free Er^{3+} ion, confirming that the 4f electrons responsible for magnetism are localized and not directly involved in chemical bonding.[4] Deviations from the Curie-Weiss law at very low temperatures are attributed to the effects of the crystalline electric field, which lifts the degeneracy of the Er^{3+} ground state.[4][7]

While long-range magnetic order is significantly suppressed, the presence of a large ionic moment on the Er^{3+} ions suggests that some form of magnetic ordering or spin-glass behavior may occur at temperatures below those explored in early studies.

Crystal Structure of Erbium Dihydride (ErH_2)

The fcc structure of ErH_2 is a critical factor in determining its magnetic properties. The arrangement of Er^{3+} ions on a cubic lattice influences the crystalline electric field and the nature of the residual magnetic interactions.

Caption: Hexagonal crystal structure of ErH_3 .

Part 3: Experimental Methodologies

The study of erbium hydride's magnetic properties requires careful synthesis and characterization. The protocols described below represent a self-validating system, where

structural and compositional purity are confirmed before magnetic analysis.

Protocol: Synthesis of Bulk Erbium Hydride

This protocol describes the synthesis of bulk ErH_x powder via direct gas-phase hydrogenation.

Objective: To synthesize erbium hydride powder with a target stoichiometry (e.g., ErH_2).

Materials:

- Erbium metal turnings or powder (99.9%+ purity).
- High-purity hydrogen gas (UHP grade, 99.999%).
- Sieverts-type apparatus or a tube furnace with a calibrated gas handling system.

Procedure:

- **Sample Preparation:** Weigh a precise amount of erbium metal and place it in a clean, outgassed sample holder (e.g., quartz or molybdenum).
- **System Evacuation:** Place the sample holder in the reaction chamber. Evacuate the system to a high vacuum ($<10^{-6}$ Torr) and heat the sample to $\sim 300\text{-}400^\circ\text{C}$ for several hours to degas and clean the metal surface.
- **Activation:** Cool the sample to room temperature. Introduce a small amount of H_2 gas into the chamber. The reaction should initiate, often indicated by a color change and disintegration of the metal into a powder. This step creates a high-surface-area hydride layer that facilitates further reaction.
- **Hydrogenation:** Heat the sample to a controlled temperature (e.g., $500\text{-}800^\circ\text{C}$). Introduce H_2 gas at a controlled pressure. The final stoichiometry (x in ErH_x) is a function of both temperature and pressure. For ErH_2 , lower pressures are typically used.
- **Monitoring:** The uptake of hydrogen is monitored by the pressure drop in the calibrated volume of the gas handling system. The reaction is complete when the pressure stabilizes.

- **Cooling and Passivation:** Cool the sample slowly to room temperature under a hydrogen atmosphere. The resulting hydride powder is highly pyrophoric and must be handled in an inert atmosphere (e.g., an argon-filled glovebox).
- **Verification:** Perform X-ray Diffraction (XRD) on a small sample to confirm the crystal structure (fcc for ErH_2) and phase purity.

Protocol: Magnetic Property Characterization

Objective: To measure the temperature- and field-dependent magnetization of ErH_x .

Apparatus: Superconducting Quantum Interference Device (SQUID) Magnetometer or Vibrating Sample Magnetometer (VSM) with cryogenic capabilities.

Procedure:

- **Sample Loading:** Inside an inert atmosphere glovebox, weigh the ErH_x powder and load it into a gel cap or other sample holder with a known, minimal magnetic background.
- **Mounting:** Transfer the sample to the magnetometer's sample rod and evacuate the sample space according to the instrument's procedure.
- **Temperature-Dependent Susceptibility (M vs. T):**
 - Cool the sample to the lowest temperature (e.g., 2 K) in zero applied field (Zero-Field-Cooled, ZFC).
 - Apply a small DC magnetic field (e.g., 100-1000 Oe).
 - Measure the magnetic moment as the temperature is swept upwards at a slow, constant rate (e.g., 2 K/min).
 - Cool the sample back down in the same applied field (Field-Cooled, FC) while measuring the moment. Divergence between ZFC and FC curves can indicate magnetic ordering or spin-glass transitions.
- **Field-Dependent Magnetization (M vs. H):**

- Set the temperature to a point of interest (e.g., 2 K, 50 K, 300 K).
- Sweep the magnetic field from zero to its maximum value (e.g., +7 T), then to its minimum value (-7 T), and back to the maximum to trace a full hysteresis loop.
- Data Analysis:
 - Correct the raw data for the sample holder's magnetic contribution.
 - Plot inverse susceptibility ($1/\chi$) vs. temperature from the high-temperature M vs. T data. A linear fit in the paramagnetic region yields the Weiss constant (θ) from the x-intercept and the effective magnetic moment from the slope.

Experimental Workflow Visualization

The overall process from synthesis to final data analysis is a logical sequence designed to ensure data integrity.

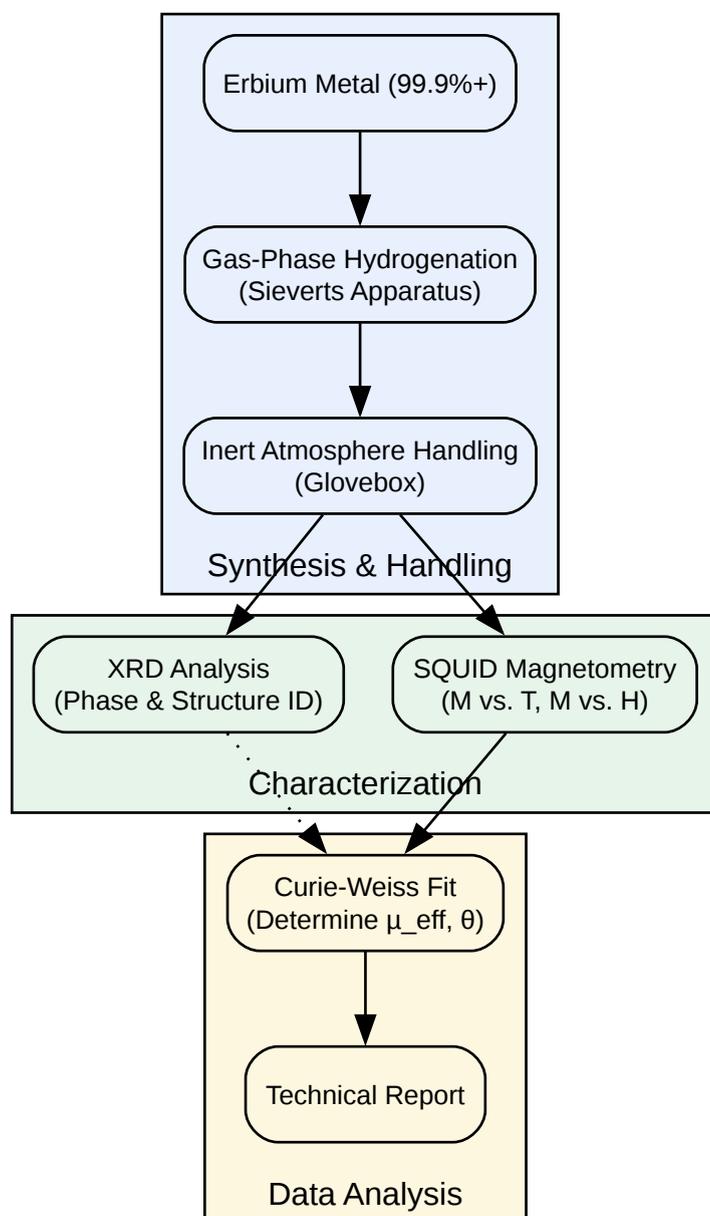


Fig. 3: Experimental Workflow for ErH_x Characterization

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